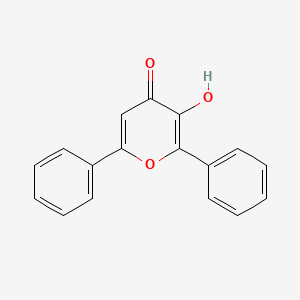

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one

Description

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is a pyrone derivative characterized by a central pyran-4-one ring substituted with hydroxy and diphenyl groups at positions 3, 2, and 6, respectively. This compound serves as a versatile scaffold in synthetic chemistry, particularly for constructing podands and crown ethers via nucleophilic substitution reactions . Modifications to its substituents, such as bromomethyl groups at positions 3 and 5, enable the synthesis of derivatives with tailored properties. For instance, replacing triethylamine (Et₃N) with sodium hydroxide (NaOH) improved the yield of 3,5-bis[(2-formyl-phenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one, highlighting the importance of reaction conditions in optimizing synthetic routes .

Properties

CAS No. |

116519-47-2 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

3-hydroxy-2,6-diphenylpyran-4-one |

InChI |

InChI=1S/C17H12O3/c18-14-11-15(12-7-3-1-4-8-12)20-17(16(14)19)13-9-5-2-6-10-13/h1-11,19H |

InChI Key |

JVCAPEWUJVSLCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki Cross-Coupling

Methodology Overview

A palladium-mediated coupling strategy forms the backbone of this approach. Starting from 3-benzyloxy-5-bromo-2-methyl-4H-pyran-4-one, phenylboronic acid undergoes Suzuki coupling to introduce aryl groups at positions 2 and 6. The benzyl protective group at position 3 is subsequently cleaved via acid hydrolysis (conc. HCl in acetic acid), yielding the free hydroxyl group.

Reaction Scheme:

- Coupling :

$$ \text{3-Benzyloxy-5-bromo-2-methyl-4H-pyran-4-one} + 2 \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Benzyloxy-2,6-diphenyl-4H-pyran-4-one} $$ - Deprotection :

$$ \text{3-Benzyloxy-2,6-diphenyl-4H-pyran-4-one} \xrightarrow{\text{HCl/AcOH}} \text{3-Hydroxy-2,6-diphenyl-4H-pyran-4-one} $$

Knoevenagel Condensation and Cyclization

Reaction Pathway

This method employs dibenzoylmethane (1,3-diphenyl-1,3-propanedione) and benzaldehyde in a Knoevenagel condensation, followed by cyclization under basic conditions. The hydroxyl group at position 3 is introduced via oxidative enolization or post-cyclization hydroxylation.

Reaction Scheme:

- Condensation :

$$ \text{Dibenzoylmethane} + \text{Benzaldehyde} \xrightarrow{\text{piperidine/EtOH}} \text{2,6-Diphenyl-4H-pyran-4-one intermediate} $$ - Hydroxylation :

$$ \text{Intermediate} \xrightarrow{\text{H}2\text{O}2/\text{Fe}^{2+}} \text{this compound} $$

Multi-Step Synthesis via Protective Group Chemistry

Stepwise Strategy

This approach uses silicon-based protective groups to mask the hydroxyl group during synthesis.

Reaction Steps:

- Etherification :

$$ \text{this compound} \xrightarrow{\text{TBSCl/imidazole}} \text{3-TBS-2,6-diphenyl-4H-pyran-4-one} $$ - Functionalization :

Subsequent alkylation or acylation at position 4 (if needed). - Deprotection :

$$ \text{3-TBS-2,6-diphenyl-4H-pyran-4-one} \xrightarrow{\text{TBAF}} \text{this compound} $$

One-Pot Tandem Reactions

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 75–85 | 98+ | High regioselectivity | Requires Pd catalysts, costly |

| Knoevenagel Condensation | 65–70 | 95 | Scalable, low-cost reagents | Competing side reactions |

| Protective Group Strategy | 80–90 | 97 | Flexible functionalization | Multi-step, time-intensive |

| One-Pot Tandem | 55–70 | 93 | Eco-friendly, fewer steps | Moderate yields at scale |

Mechanistic Insights and Challenges

Hydroxylation Selectivity

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form dihydropyran derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of 3-oxo-2,6-diphenyl-4H-pyran-4-one.

Reduction: Formation of 3-hydroxy-2,6-diphenyl-4H-dihydropyran.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenyl rings provide hydrophobic interactions, enhancing its binding affinity to specific targets. Pathways involved may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Substituent Variations: Phenyl vs. Methyl Groups

A key structural analog is 3-hydroxy-2,6-dimethylpyran-4-one , which replaces the diphenyl groups with methyl substituents. This substitution significantly alters physicochemical properties:

- Solubility and Stability: The bulky phenyl groups in 3-hydroxy-2,6-diphenyl-4H-pyran-4-one likely reduce solubility in polar solvents compared to the methyl-substituted analog.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one, and what challenges arise during its preparation?

- Methodological Answer : The Friedländer reaction, a cyclocondensation method involving 2-amino-3-cyano-4H-pyrans and carbonyl compounds, is a viable pathway for synthesizing pyranone derivatives. Challenges include steric hindrance from diphenyl groups, requiring optimized reaction conditions (e.g., solvent polarity, temperature) to enhance yield . Alternative routes may involve multi-step alkylation or hydroxylation of precursor pyranones, with purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : X-ray crystallography provides definitive confirmation of the pyranone ring geometry and substituent positions . For solution-phase analysis, -NMR can distinguish between tautomeric forms (e.g., keto-enol equilibrium), while -NMR and IR spectroscopy validate hydroxyl and carbonyl functional groups. Cross-referencing with computational models (DFT) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, face shields, and lab coats to minimize dermal exposure. Engineering controls (fume hoods) are essential due to potential respiratory hazards. First-aid measures require immediate medical consultation if ingested or inhaled, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How do steric and electronic effects of the diphenyl substituents influence the compound’s reactivity in catalytic transformations?

- Methodological Answer : The diphenyl groups introduce steric bulk, which may hinder nucleophilic attack at the 4-position. Electronic effects from phenyl rings can stabilize intermediates via resonance, altering reaction pathways. Computational studies (e.g., molecular orbital analysis) paired with kinetic experiments (UV-Vis monitoring) can quantify these effects .

Q. What strategies address contradictions in reported biological activity data (e.g., mutagenicity vs. antioxidant properties)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Validate findings using standardized protocols (e.g., OECD guidelines for mutagenicity testing) and orthogonal assays (e.g., DPPH for antioxidant activity). Comparative analysis of structural analogs (e.g., methyl vs. phenyl derivatives) can isolate substituent-specific effects .

Q. How can computational methods (MD, QSAR) predict the compound’s interactions with biological targets or materials?

- Methodological Answer : Molecular dynamics (MD) simulations model binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions. Quantitative structure-activity relationship (QSAR) models correlate substituent properties (logP, polarizability) with observed activity. Validate predictions using in vitro assays .

Methodological Design & Data Analysis

Q. What experimental designs are optimal for studying tautomerism in this compound?

- Methodological Answer : Variable-temperature NMR in deuterated DMSO or CDCl tracks tautomeric equilibrium shifts. Solvent polarity studies (e.g., water vs. THF) combined with UV-Vis spectroscopy quantify enol-keto ratios. Theoretical calculations (e.g., Gibbs free energy differences) complement experimental data .

Q. How should researchers approach conflicting crystallographic data on bond angles/lengths in pyranone derivatives?

- Methodological Answer : Compare datasets from high-resolution X-ray structures (e.g., CCDC entries) to identify systematic errors. Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing. Cross-validate with neutron diffraction for hydrogen atom positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.